Z-Trp-OH

Übersicht

Beschreibung

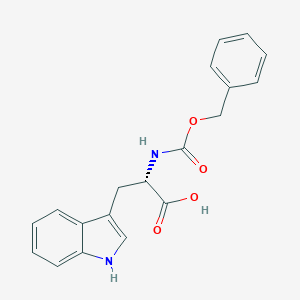

Z-Trp-OH, or Nα-benzyloxycarbonyl-L-tryptophan, is a protected amino acid derivative widely used in peptide synthesis. Its chemical structure includes a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group of tryptophan, enhancing stability during synthetic reactions. Key properties include:

- CAS No.: 7432-21-5

- Molecular formula: C₁₉H₁₈N₂O₄

- Molecular weight: 338.4 g/mol

- Solubility: Soluble in DMSO; stored at -20°C to -80°C for long-term stability.

This compound is critical in constructing peptide chains, where its indole moiety enables unique interactions in supramolecular chemistry and materials science.

Vorbereitungsmethoden

- Synthesis: N-Cbz-DL-tryptophan can be synthesized through chemical reactions involving tryptophan derivatives.

- Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.

Analyse Chemischer Reaktionen

- N-Benzyloxycarbonyl-DL-Tryptophan unterliegt verschiedenen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen sind möglich und führen zu verschiedenen Produkten.

Substitution: Substituenten können eingeführt werden.

- Häufige Reagenzien sind Oxidationsmittel, Reduktionsmittel und Schutzgruppen.

- Die Hauptprodukte hängen von den Reaktionsbedingungen und der Stereochemie ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als chirales Bauelement in der organischen Synthese verwendet.

Biologie: Untersucht für seine Rolle in der Proteinstruktur und -funktion.

Medizin: Potenzielle Anwendungen in der Arzneimittelentwicklung.

Industrie: Wird bei der Synthese von Pharmazeutika und Feinchemikalien eingesetzt.

Wirkmechanismus

- Die Wirkungen von N-Benzyloxycarbonyl-DL-Tryptophan sind kontextabhängig.

- Es kann mit spezifischen molekularen Zielstrukturen oder Signalwegen interagieren und so zelluläre Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Z-Trp-OH is primarily utilized as a building block in peptide synthesis. The protection of the tryptophan side chain allows for selective reactions during the synthesis process, enhancing the yields and purity of the final peptides.

Case Study:

In a study focusing on solid-phase peptide synthesis, this compound was employed as a side-chain protecting group. This method demonstrated improved solubility of synthetic peptides, which is crucial for successful synthesis and purification processes .

Neuroscience Research

Overview:

this compound is instrumental in neuroscience research, particularly in studies examining neurotransmitter functions. Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation.

Findings:

Research indicates that modifications to tryptophan residues can significantly affect serotonin production and related pathways. The use of this compound in these studies allows for precise manipulation of tryptophan's role in neurotransmission, providing insights into mood disorders and potential therapeutic targets .

Pharmaceutical Development

Overview:

The compound is explored for its therapeutic potential in treating various neurological conditions, including depression and anxiety disorders. Its ability to modulate serotonin levels positions this compound as a candidate for drug development.

Data Table: Potential Therapeutic Applications of this compound

| Condition | Mechanism of Action | References |

|---|---|---|

| Mood Disorders | Increases serotonin production | |

| Anxiety Disorders | Modulates neurotransmitter activity | |

| Neurodegenerative Diseases | Potential neuroprotective effects |

Biochemical Assays

Overview:

this compound is utilized in biochemical assays to evaluate enzyme activities and protein interactions. Its incorporation into assay designs enhances the sensitivity and specificity of detection methods.

Application Example:

In one study, this compound was used to assess the interaction between proteins involved in oxidative stress responses. The results indicated that tryptophan modifications could influence enzyme activities relevant to cellular defense mechanisms against oxidative damage .

Cosmetic Formulations

Overview:

Recent investigations have explored the incorporation of this compound into cosmetic products due to its potential benefits for skin health.

Benefits:

Research suggests that this compound may enhance skin hydration and elasticity, making it a promising ingredient in skincare formulations aimed at improving skin appearance and health .

Self-Assembly Studies

Overview:

this compound has been studied for its self-assembly properties, which can lead to the formation of novel materials with unique morphologies.

Findings:

Studies have shown that this compound can form flower-like structures at room temperature, which may have implications for material science applications, including drug delivery systems and biomaterials .

Wirkmechanismus

- N-Cbz-DL-tryptophan’s effects are context-dependent.

- It may interact with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Fluorescence Quenching Interactions

Z-Trp-OH exhibits distinct interactions with fluorescent pyrylium dyes, differentiating it from other N-protected amino acids. Studies using Stern-Volmer analysis revealed:

- Key Findings: this compound forms weak ground-state complexes with pyrylium receptors (e.g., 8a) via π-π interactions, confirmed by ¹H-NMR titration.

Self-Assembly Properties

This compound’s indole ring drives unique supramolecular structures compared to analogs:

- Mechanistic Insight: this compound’s indole facilitates hierarchical assembly into flower-like structures, while Z-Phe-OH’s phenyl group promotes linear fiber formation. Z-Tyr-OH’s phenolic -OH group introduces steric and electronic effects, preventing ordered assembly.

Deprotection Efficiency

Under acidic conditions, this compound demonstrates efficient deprotection, contrasting with other Z-protected residues:

- Key Insight : this compound’s stability under acidic deprotection makes it advantageous in solid-phase peptide synthesis compared to benzyl-protected tyrosine derivatives.

Physicochemical Properties

| Property | This compound | Z-Phe-OH | Z-Tyr-OH |

|---|---|---|---|

| Molecular Weight | 338.4 g/mol | 299.3 g/mol | 315.3 g/mol |

| Solubility | DMSO, CH₃CN | DMSO, CH₂Cl₂ | Limited in non-polar solvents |

| Storage | -20°C to -80°C | -20°C | -20°C |

- Practical Implications : this compound’s solubility in polar solvents and low-temperature storage requirements align with standard peptide synthesis protocols.

Biologische Aktivität

Z-Trp-OH, also known as Z-tryptophan, is a derivative of the amino acid tryptophan that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its metabolic pathways, effects on serotonin synthesis, and implications for health.

Overview of Tryptophan and Its Derivatives

Tryptophan is an essential amino acid that serves as a precursor for several bioactive compounds, including serotonin (5-HT) and melatonin. The metabolism of tryptophan can follow different pathways:

- Serotonergic Pathway : Tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin.

- Kynurenine Pathway : A significant portion of tryptophan is metabolized via this pathway, leading to the production of kynurenic acid and quinolinic acid, which can influence neuroinflammation and neurodegeneration.

Biological Activity of this compound

This compound has been studied for its role in modulating various biological processes:

1. Effects on Serotonin Synthesis

Research indicates that this compound may enhance serotonin production by increasing the availability of tryptophan in the brain. This is particularly relevant in contexts such as stress and mood disorders, where serotonin levels are often dysregulated.

2. Impact on Immune Function

Tryptophan and its derivatives, including this compound, have been shown to influence immune responses. They can modulate the activity of immune cells such as T cells and macrophages, potentially promoting anti-inflammatory effects. For instance, studies have demonstrated that tryptophan metabolites can inhibit pro-inflammatory cytokines like TNF-α and IL-6, thereby supporting immune homeostasis .

3. Neuroprotective Properties

This compound may exert neuroprotective effects through its metabolites. The kynurenine pathway products have been implicated in neuroprotection against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Stress and Serotonin Levels

In a clinical study examining patients with depression, supplementation with this compound showed promise in improving mood by enhancing serotonin levels. Patients reported reduced symptoms correlated with increased plasma tryptophan concentrations.

Case Study 2: Immune Modulation

Another study focused on patients with autoimmune disorders found that administration of this compound led to decreased levels of inflammatory markers, suggesting its potential as an adjunct therapy for managing inflammation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Trp-OH, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound typically involves benzyloxycarbonyl (Z) group protection of the amino group in tryptophan using chloroformate reagents. To ensure reproducibility:

-

Document reagent stoichiometry (e.g., 1.2 equivalents of Z-Cl relative to tryptophan) and reaction conditions (temperature, solvent purity, inert atmosphere).

-

Validate reaction completion via thin-layer chromatography (TLC) or HPLC.

-

Include purification steps (e.g., recrystallization in ethyl acetate/hexane) and characterize intermediates.

-

Reference established protocols from peer-reviewed journals, ensuring alignment with guidelines for experimental reproducibility .

Table 1 : Key Parameters for this compound Synthesis

Parameter Typical Value/Range Purpose Reagent Ratio 1:1.2 (Trp:Z-Cl) Maximize protection efficiency Solvent DMF or THF Dissolve reactants Reaction Time 4–6 hours at 0–4°C Minimize side reactions Purification Method Column chromatography Remove unreacted Z-Cl/byproducts

Q. Which characterization techniques are most effective for confirming the purity and identity of this compound?

- Methodological Answer : A combination of analytical methods is critical:

- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>98% area under the curve).

- NMR : Confirm identity via characteristic peaks (e.g., Z-group aromatic protons at 7.2–7.4 ppm, indole protons at 10.3 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 335.1.

- Cross-validate results across techniques to address instrumental limitations .

Q. What common solvents and coupling agents are optimal for this compound in peptide synthesis?

- Methodological Answer :

- Solvents : DMF or dichloromethane (DCM) for solubility and inertness.

- Coupling Agents : DCC (dicyclohexylcarbodiimide) or HOBt/DIC for minimizing racemization.

- Pre-activate this compound with the coupling agent for 10–15 minutes before adding the amino component. Monitor coupling efficiency via Kaiser test or FTIR for free amine detection .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

-

Use a factorial design (e.g., 2^3 design) to test variables like temperature (0°C vs. room temperature), solvent (DMF vs. THF), and reagent equivalents (1.0 vs. 1.2).

-

Analyze yield via HPLC and identify interactions between variables using ANOVA.

-

Apply response surface methodology (RSM) for non-linear optimization.

-

Document deviations systematically to refine protocols .

Table 2 : Example Experimental Design Matrix

Run Temp (°C) Solvent Z-Cl Equiv. Yield (%) 1 0 DMF 1.0 72 2 25 THF 1.2 85

Q. What strategies are recommended for resolving contradictions in analytical data (e.g., NMR vs. HPLC) when characterizing this compound?

- Methodological Answer :

- Step 1 : Repeat analyses to rule out instrumentation errors (e.g., recalibrate NMR, replace HPLC column).

- Step 2 : Cross-validate with a third method (e.g., FTIR for functional groups).

- Step 3 : Investigate sample preparation (e.g., residual solvents in NMR samples, dilution errors in HPLC).

- Step 4 : Compare data with literature benchmarks (e.g., published NMR chemical shifts for Z-protected amino acids).

- Contradictions often arise from impurities or degradation; conduct stability studies under synthesis/storage conditions .

Q. How should researchers approach the stability testing of this compound under different storage conditions to ensure long-term usability?

- Methodological Answer :

- Design : Accelerated stability studies at elevated temperatures (40°C, 60°C) and humidity levels (75% RH) over 4–12 weeks.

- Metrics : Monitor purity (HPLC), degradation products (LC-MS), and physical changes (color, solubility).

- Analysis : Use Arrhenius equation to extrapolate shelf life at standard storage (25°C).

- Documentation : Report deviations in degradation pathways (e.g., Z-group cleavage vs. oxidation) and recommend storage in amber vials under nitrogen .

Q. Methodological Frameworks for Rigorous Research

- PICO Framework : Apply to hypothesis-driven studies (e.g., "Does solvent polarity [Intervention] affect this compound yield [Outcome] compared to non-polar solvents [Comparison] in peptide synthesis [Population]?") .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating green solvents for this compound synthesis addresses novelty and relevance .

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294784 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-16-7, 7432-21-5 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7432-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13058-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.